molecular formula C14H20FNO · HCl B1164687 4-fluoro IPV (hydrochloride)

4-fluoro IPV (hydrochloride)

Cat. No. B1164687
M. Wt: 273.8
InChI Key: JLYSZARDWLDVHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-fluoro IPV is a cathinone derivative with structural features similar to 4-fluoro-α-pyrrolidinopentiophenone , 4-fluoromethcathinone, and 4-fluoro pentedrone. The biochemical, physiological, and toxicological properties of this compound have not been determined. This product is intended for forensic and research applications.

Scientific Research Applications

Biological Characterization as a Labeling Reagent

4-Fluoro IPV (hydrochloride) has been explored as a radioactive labeling reagent. A study by Preston et al. (1990) found that radioiodinated penicillin V (IPV) can be used effectively in penicillin-binding protein (PBP) assays. This research demonstrated IPV's stability and practicality for rapid PBP assays, a significant application in microbiological research.

Application in Antiviral Research

4-Fluoro IPV derivatives have been investigated for their antiviral properties. For instance, Borthwick et al. (1991) synthesized isomeric fluorocarbocyclic guanosine analogues, including 4-fluoro derivatives, and evaluated them as potential anti-herpes agents. The study found that these derivatives exhibited significant activity against herpes simplex virus types 1 and 2, highlighting their potential in antiviral research (Borthwick et al., 1991).

Neuroprotective Effect Studies

Research by Saito et al. (2005) explored the neuroprotective effects of NS-7, a compound related to 4-fluoro IPV, on rat retinal ganglion cells. The study found that NS-7, a Na+/Ca2+ channel blocker, could protect the rat retina from ischemia-reperfusion injury, suggesting potential therapeutic applications in retinal diseases and acute ischemic retinopathy (Saito et al., 2005).

Other Relevant Research

  • Kamaci (2020) investigated polyurethane-based hydrogels for controlled drug delivery, including the release of 5-fluoro uracil, demonstrating the potential of 4-fluoro derivatives in pharmaceutical applications (Kamaci, 2020).
  • Kasthuri et al. (2020) synthesized 4′-modified-2′-deoxy-2′-fluoro nucleosides, evaluating them against respiratory syncytial virus and other RNA viruses, further illustrating the significance of 4-fluoro derivatives in antiviral research (Kasthuri et al., 2020).

properties

Product Name

4-fluoro IPV (hydrochloride)

Molecular Formula

C14H20FNO · HCl

Molecular Weight

273.8

InChI

InChI=1S/C14H20FNO.ClH/c1-4-5-13(16-10(2)3)14(17)11-6-8-12(15)9-7-11;/h6-10,13,16H,4-5H2,1-3H3;1H

InChI Key

JLYSZARDWLDVHU-UHFFFAOYSA-N

SMILES

FC1=CC=C(C(C(CCC)NC(C)C)=O)C=C1.Cl

synonyms

4-fluoro-N-Isopropyl-Pentedrone; 4-fluoro NPP

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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